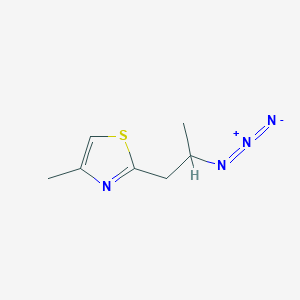

2-(2-Azidopropyl)-4-methyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-Azidopropyl)-4-methyl-1,3-thiazole” is likely to be an organic compound containing a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The “2-Azidopropyl” part suggests the presence of an azide functional group, which consists of three nitrogen atoms, attached to the second carbon of a propyl group. The “4-methyl” part indicates a methyl group attached to the fourth carbon of the thiazole ring .

Molecular Structure Analysis

The molecular structure would be based on the connectivity of the atoms as suggested by the name. The thiazole ring would be a five-membered ring with alternating single and double bonds. The azide group would consist of three nitrogen atoms in a row, with a positive charge on the middle nitrogen and a negative charge on the terminal nitrogen .Chemical Reactions Analysis

The azide group is known to be quite reactive. It can undergo a variety of reactions, including reduction to an amine, or participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on similar compounds .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Electrochemical and Quantum Chemical Studies: 2-amino-4-methyl-thiazole (a compound related to the one ) has been studied as a corrosion inhibitor for mild steel in acidic solutions. It showed high corrosion inhibition efficiency due to strong adsorption on the metal surface (Yüce et al., 2014).

Anticancer Activity

- Thiabendazole-Derived Triazole Compounds: A study involved synthesizing thiabendazole-derived 1,2,3-triazole compounds (which include thiazole structures). These compounds displayed significant in vitro anticancer activity against various human cancer cell lines (El Bourakadi et al., 2020).

Synthesis and Application in Polymers

- Synthesis and Complexation of Labeled Poly(N,N-dimethylaminoethyl methacrylate)s: This research focused on synthesizing polycationic copolymers containing thiazole dyes, potentially for use as temperature- and pH-responsive sensors in biomedical applications (Billing et al., 2015).

Fungicidal and Antiviral Activities

- Synthesis of 5-Methyl-1,2,3-thiadiazoles: This study developed 5-methyl-1,2,3-thiadiazoles using Ugi reaction, which showed broad-spectrum antifungal and antiviral activities (Zheng et al., 2010).

DNA Binding and Antimicrobial Activity

- Thermal Properties, Antimicrobial Activity, and DNA Binding of Ni(II) Complexes: Nickel(II) azo dye complexes, including thiazole derivatives, were synthesized and found to have antimicrobial activities and the ability to bind DNA (El-Sonbati et al., 2017).

Miscellaneous Applications

- Thiazole: Synthesis and Therapeutic Importance: Thiazole derivatives, including those similar to 2-(2-Azidopropyl)-4-methyl-1,3-thiazole, have been recognized for their broad range of biological activities, including antimicrobial, antiviral, antihelmintic, antitumor, and anti-inflammatory effects (Chhabria et al., 2016).

Mecanismo De Acción

Target of Action

Azido compounds are known for their versatility in bioorthogonal reporter moieties, commonly used for site-specific labeling and functionalization of biomolecules .

Mode of Action

They can form covalent linkages with reporter molecules, fluorescent dyes, affinity tags, or transporter units . This suggests that 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may interact with its targets through similar mechanisms.

Biochemical Pathways

Azido-modified rna has been reported to be a substantial tool for probing rna biology . This suggests that this compound may influence RNA-related biochemical pathways.

Pharmacokinetics

Azido compounds are known for their stability and lack of reactivity towards endogenous functional groups , which may influence their bioavailability.

Result of Action

Given the use of azido groups in bioconjugation, it is plausible that this compound could facilitate the labeling and tracking of specific biomolecules within cells .

Action Environment

It is known that the efficiency of click reactions involving azido groups can be influenced by the hydrophilicity of the environment . This suggests that the action of this compound may also be influenced by the hydrophilicity of its environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-azidopropyl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-5(10-11-8)3-7-9-6(2)4-12-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSUSGYJJSVSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(C)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)

![N-(3-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carboxamide](/img/structure/B2839492.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2839496.png)

![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)